molecular formula C18H22FN5O2 B4462745 4-fluoro-N-(2-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide

4-fluoro-N-(2-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide

Cat. No. B4462745
M. Wt: 359.4 g/mol
InChI Key: RTCFKVKLEPZRML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-fluoro-N-(2-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide is a chemical compound that belongs to the class of kinase inhibitors. It has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(2-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide involves the inhibition of multiple kinases. It binds to the ATP-binding site of these kinases, preventing their activation and subsequent downstream signaling. This leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-fluoro-N-(2-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide has been shown to have significant biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro and in vivo. It also exhibits anti-angiogenic properties, preventing the formation of new blood vessels that are crucial for tumor growth and progression.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-fluoro-N-(2-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide in lab experiments is its potency and selectivity towards multiple kinases. This makes it an ideal candidate for studying the role of these kinases in cancer development and progression. However, one of the limitations is its potential toxicity, which needs to be carefully monitored in in vitro and in vivo experiments.

Future Directions

There are several future directions for research on 4-fluoro-N-(2-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide. One of the areas of interest is its potential use in combination therapy with other anticancer agents. Another area of research is the development of more potent and selective kinase inhibitors based on the structure of 4-fluoro-N-(2-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide. Additionally, the role of this compound in other diseases, such as inflammatory disorders, needs to be explored further.

Scientific Research Applications

4-fluoro-N-(2-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide has been extensively studied for its potential therapeutic applications. It has been found to be a potent inhibitor of multiple kinases, including FLT3, c-Kit, and PDGFRα. These kinases play a crucial role in the development and progression of various cancers, making 4-fluoro-N-(2-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide a potential candidate for cancer treatment.

properties

IUPAC Name

4-fluoro-N-[2-[(2-methyl-6-morpholin-4-ylpyrimidin-4-yl)amino]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN5O2/c1-13-22-16(12-17(23-13)24-8-10-26-11-9-24)20-6-7-21-18(25)14-2-4-15(19)5-3-14/h2-5,12H,6-11H2,1H3,(H,21,25)(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTCFKVKLEPZRML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCOCC2)NCCNC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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